molecular formula C10H8BrNO B1292691 4-Bromo-1-methoxyisoquinoline CAS No. 746668-73-5

4-Bromo-1-methoxyisoquinoline

Cat. No. B1292691
M. Wt: 238.08 g/mol
InChI Key: BQMVHRXGXCDQEW-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxyisoquinoline is a synthetic compound with the molecular formula C10H8BrNO . It belongs to the isoquinoline class of chemical compounds, which are analogs of the organic compound quinoline.


Synthesis Analysis

The synthesis of 4-Bromo-1-methoxyisoquinoline involves a reagent-based cyclisation of 2-alkynyl benzyl azides . There are no reports of an efficient synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one using these intermediates . The synthesis of 4-bromoisoquinoline was performed in the presence of PdBr2/CuBr2/LiBr in MeCN .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-methoxyisoquinoline is represented by the InChI code 1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7 (8)9 (11)6-12-10/h2-6H,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-1-methoxyisoquinoline has a molecular weight of 238.08 . It is a solid at room temperature .

Scientific Research Applications

Antifungal Research

    Summary of Application

    4-Bromo-1-methoxyisoquinoline has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a]Quinoline-2,3-Dicarboxylates analogues . These compounds have been investigated for their antifungal properties, specifically against Candida albicans, an opportunistic fungal pathogen .

    Results or Outcomes

    The results of the study are not explicitly mentioned in the available resources. However, the title of the study suggests that the synthesized compounds showed promising antifungal properties .

Organic Synthesis

    Summary of Application

    4-Bromo-1-methoxyisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone . These compounds are found in many natural products and synthetic pharmaceuticals .

    Methods of Application

    The synthesis involves an electrocyclic reaction catalyzed by palladium. 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl . A bromine was introduced into the products, which makes the methodology more attractive for organic synthesis .

    Results or Outcomes

    The study successfully demonstrated the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclization of 2-alkynyl benzyl azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .

Pharmaceutical Research

    Summary of Application

    4-Bromo-1-methoxyisoquinoline has been used in the synthesis of various pharmaceutical compounds . Isoquinolines and isoquinolin-1(2H)-ones, which can be synthesized from 4-Bromo-1-methoxyisoquinoline, are found in many natural products and synthetic pharmaceuticals .

    Methods of Application

    The synthesis involves a halopalladation cyclisation of alkynes with azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .

    Results or Outcomes

    The study successfully demonstrated the synthesis of 4-bromoisoquinolines and 4-bromoisoquinolin-1(2H)-one via a reagent-based cyclisation of 2-alkynyl benzyl azides . This methodology provides an efficient synthesis of these compounds, which are important in various biological applications .

Safety And Hazards

4-Bromo-1-methoxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

4-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMVHRXGXCDQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647224
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methoxyisoquinoline

CAS RN

746668-73-5
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methoxyisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-bromo-3-methyl-2H-isoquinolin-1-one (1.86 g, 7.81 mmol), silver carbonate (2.92 g, 10.6 mmol) and chloroform (150 mL) is added dropwise over 10 min iodomethane (7.3 mL, 117 mmol) and the mixture is stirred in the dark for 3 d. Triethylamine is added and the solids are removed by filtration through a pad of Celite. The filtrate is concentrated and the residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 4-bromo-1-methoxyisoquinoline (1.19 g, 60% yield) as an oil that solidified on standing. LC/MS: MS m/e=252/254 (M+H); RT 4.68; 1H NMR (CDCl3, δ ppm) 8.19 (1H, d), 8.09 (1H, d), 7.71 (1H, t), 7.50 (1H, t), 4.10 (3H, s); 2.71 (3H, s).
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AD Sercel, JP Sanchez… - Synthetic …, 2007 - Taylor & Francis
… A −78C solution of 30 g (126 mmol) of 4‐bromo‐1‐methoxyisoquinoline (4a) in 230 mL of THF was charged slowly with 86.6 mL (139 mmol, 1.1 equiv) of n‐BuLi (1.6 M in hexanes). The …
Number of citations: 13 www.tandfonline.com
DB Khadka, H Woo, SH Yang, C Zhao, Y Jin… - European Journal of …, 2015 - Elsevier
Inspired by the initial success of the monoarylisoquinolines and the quest to identify more potent and selective anticancer agents with topoisomerase (topo) inhibitory activity, series of …
Number of citations: 25 www.sciencedirect.com

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